molecular formula C11H8N2O2 B13660960 2-(2-Cyano-1H-indol-3-yl)acetic acid

2-(2-Cyano-1H-indol-3-yl)acetic acid

Cat. No.: B13660960
M. Wt: 200.19 g/mol
InChI Key: UDGFAXXJTBIVOQ-UHFFFAOYSA-N
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Description

2-(2-Cyano-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 2-(2-Cyano-1H-indol-3-yl)acetic acid typically involves several steps. One common method includes the Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions . These reactions are carried out under specific conditions to ensure the successful formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-(2-Cyano-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in plant growth regulation . In medicinal applications, it may target specific proteins or pathways involved in disease progression, such as cancer cell proliferation or viral replication . The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-Cyano-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole nucleus, their unique substituents confer different properties and applications. For example, indole-3-acetic acid is a well-known plant hormone involved in growth and development, while indole-3-butyric acid is used as a rooting agent in plant propagation . The presence of the cyano group in this compound makes it distinct and may contribute to its unique biological activities and applications.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(2-cyano-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15)

InChI Key

UDGFAXXJTBIVOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O

Origin of Product

United States

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